![molecular formula C8H13NO B2989653 2-Oxa-8-azadispiro[3.1.36.14]decane CAS No. 1823949-81-0](/img/structure/B2989653.png)

2-Oxa-8-azadispiro[3.1.36.14]decane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

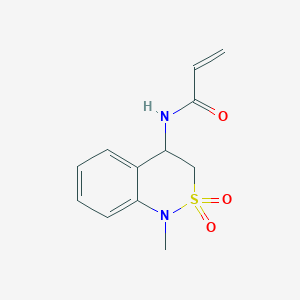

“2-Oxa-8-azadispiro[3.1.36.14]decane” is a compound with the IUPAC name 8-oxa-2-azadispiro[3.1.36.14]decane . It has a molecular weight of 139.2 . The compound is used only for research and development under the supervision of a technically qualified individual .

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO/c1-7(3-9-4-7)2-8(1)5-10-6-8/h9H,1-6H2 . This code provides a specific representation of the molecular structure of the compound .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

The unique structure of 2-Oxa-8-azadispiro[3.1.36.14]decane makes it a promising scaffold for the synthesis of biologically active compounds. Its spirocyclic nature imparts a degree of three-dimensional complexity and rigidity, which is often advantageous in drug design . This compound can serve as a precursor in the development of various pharmacologically active molecules.

FGFR4 Inhibition for Hepatocellular Carcinoma Treatment

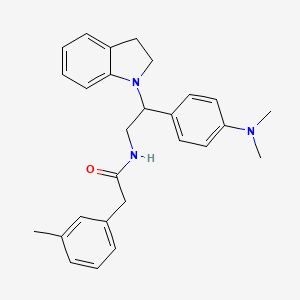

Derivatives of 2-Oxa-8-azadispiro[3.1.36.14]decane have been identified as inhibitors of the Fibroblast Growth Factor Receptor 4 (FGFR4), which is a potential target for the treatment of hepatocellular carcinoma . By inhibiting FGFR4, these derivatives can interfere with cancer cell proliferation and survival.

Vanin-1 Enzyme Inhibition

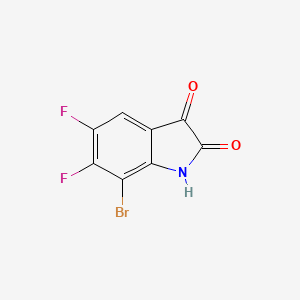

The vanin-1 enzyme plays a significant role in metabolism and inflammation. Compounds based on 2-Oxa-8-azadispiro[3.1.36.14]decane have been found to inhibit this enzyme, which could lead to new treatments for inflammatory diseases .

17β-HSD1 Inhibition

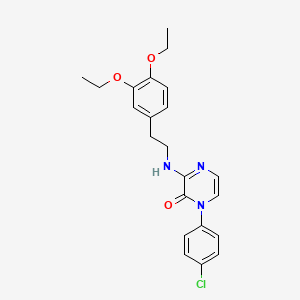

Inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) are used in the treatment or prevention of diseases associated with steroid hormones or conditions that require a reduction in endogenous estradiol concentration. 2-Oxa-8-azadispiro[3.1.36.14]decane derivatives have shown activity as 17β-HSD1 inhibitors .

Soluble Guanylate Cyclase (sGC) Stimulation

Some derivatives of 2-Oxa-8-azadispiro[3.1.36.14]decane act as stimulants for soluble guanylate cyclase (sGC), both NO-independent and heme-dependent. These stimulants are useful in treating a variety of diseases, including cardiovascular disorders .

Drug Discovery and Development

The inherent complexity and rigidity of 2-Oxa-8-azadispiro[3.1.36.14]decane make it an attractive scaffold for drug discovery. Its spirocyclic framework can be utilized to create novel compounds with potential therapeutic effects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8-oxa-2-azadispiro[3.1.36.14]decane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7(3-9-4-7)2-8(1)5-10-6-8/h9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZVUCUJMADHLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC13COC3)CNC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[[1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]but-2-enamide](/img/structure/B2989572.png)

![Ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2989575.png)

![Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2989577.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2989581.png)

![N-(4-ethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2989583.png)

![N-(3-chlorophenyl)-3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2989586.png)

![N-(2-methoxy-5-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2989589.png)

![(2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2989590.png)